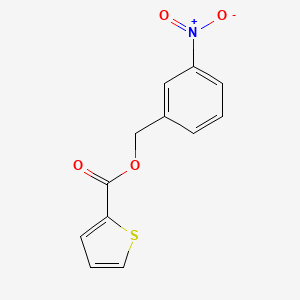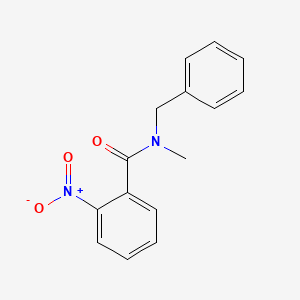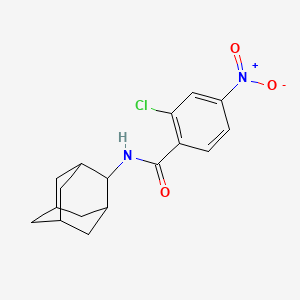
N-2-adamantyl-2-chloro-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-2-chloro-4-nitrobenzamide (ACNB) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACNB is a member of the adamantyl family of compounds, which are known for their unique physical and chemical properties.
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-2-chloro-4-nitrobenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. N-2-adamantyl-2-chloro-4-nitrobenzamide has been shown to selectively target cancer cells while leaving healthy cells unharmed, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
N-2-adamantyl-2-chloro-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-2-adamantyl-2-chloro-4-nitrobenzamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that N-2-adamantyl-2-chloro-4-nitrobenzamide can reduce the growth of tumors in mice and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-2-adamantyl-2-chloro-4-nitrobenzamide is its potency and selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it can target cancer cells while leaving healthy cells unharmed. However, there are also some limitations to using N-2-adamantyl-2-chloro-4-nitrobenzamide in lab experiments. For example, N-2-adamantyl-2-chloro-4-nitrobenzamide can be relatively expensive to produce, and its mechanism of action is not fully understood.
Direcciones Futuras
There are many potential future directions for research on N-2-adamantyl-2-chloro-4-nitrobenzamide. One area of interest is the development of new drugs based on N-2-adamantyl-2-chloro-4-nitrobenzamide. Researchers are also interested in exploring the mechanism of action of N-2-adamantyl-2-chloro-4-nitrobenzamide and identifying new targets for drug development. Additionally, there is interest in exploring the use of N-2-adamantyl-2-chloro-4-nitrobenzamide in combination with other drugs to enhance its therapeutic effects. Finally, researchers are interested in exploring the use of N-2-adamantyl-2-chloro-4-nitrobenzamide in other areas of research, such as neuroscience and immunology.
Conclusion:
In conclusion, N-2-adamantyl-2-chloro-4-nitrobenzamide is a promising compound with a wide range of potential applications in scientific research. Its unique physical and chemical properties, combined with its potent anti-inflammatory and anti-cancer properties, make it a promising candidate for drug development. While there are still many unanswered questions about the mechanism of action of N-2-adamantyl-2-chloro-4-nitrobenzamide, its potential for therapeutic use makes it an exciting area of research for the future.
Métodos De Síntesis
N-2-adamantyl-2-chloro-4-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with adamantylamine. The resulting product is then subjected to a series of purification steps to obtain pure N-2-adamantyl-2-chloro-4-nitrobenzamide. The synthesis method for N-2-adamantyl-2-chloro-4-nitrobenzamide is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-2-adamantyl-2-chloro-4-nitrobenzamide has been found to have a wide range of applications in scientific research. One of the most promising applications of N-2-adamantyl-2-chloro-4-nitrobenzamide is in the development of new drugs for the treatment of various diseases. N-2-adamantyl-2-chloro-4-nitrobenzamide has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-15-8-13(20(22)23)1-2-14(15)17(21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWHVEIFIABUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748533.png)
![N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5748534.png)

![1-[(2-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5748542.png)
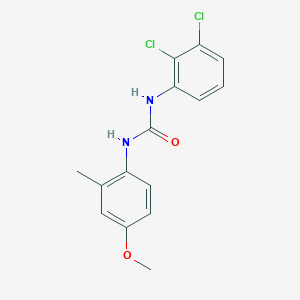
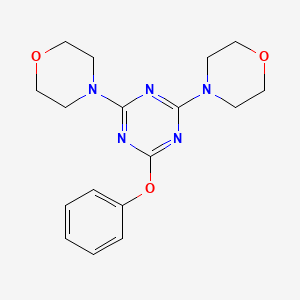

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5748571.png)

![2-{[(3,4-dimethylphenyl)amino]methylene}cyclohexanone](/img/structure/B5748582.png)
